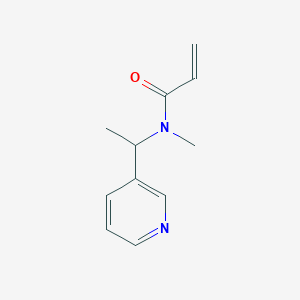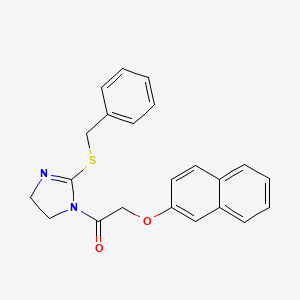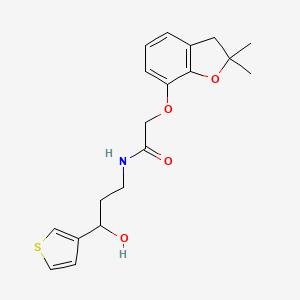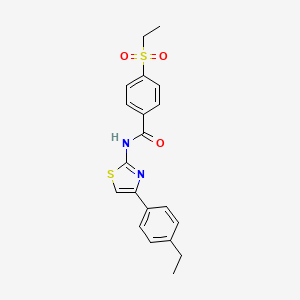![molecular formula C19H14N4O2S3 B2850916 1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine CAS No. 848766-40-5](/img/structure/B2850916.png)
1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine
説明
The compound “1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine” is a complex organic molecule that contains multiple functional groups including thiophene, sulfonyl, pyrrolo, and quinoxalinamine . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolo[3,2-b]quinoxalinamine core, followed by the introduction of the thiophen-2-ylmethyl and thiophen-2-ylsulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene rings could potentially participate in aromatic stacking interactions, while the sulfonyl group could act as a hydrogen bond acceptor . The pyrrolo[3,2-b]quinoxalinamine core would likely impart rigidity to the molecule, potentially affecting its conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene, sulfonyl, and quinoxalinamine groups . The thiophene rings could potentially undergo electrophilic aromatic substitution reactions, while the sulfonyl group could be susceptible to nucleophilic attack . The quinoxalinamine moiety could potentially participate in a variety of reactions, including condensation and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could potentially increase its lipophilicity, while the sulfonyl group could enhance its water solubility . Its melting and boiling points, as well as its stability, would depend on the strength of the intermolecular forces present in the compound .科学的研究の応用
Synthesis and Characterization
Quinoxalines are heterocyclic compounds with significant pharmacological potential. A study by Faizi et al. (2018) described the synthesis and characterization of an organic salt derived from quinoxaline, highlighting the compound's ionic nature and reactivity, as well as its potential for generating new compounds within this class (Faizi et al., 2018). Similarly, Carbas et al. (2012) synthesized a fluorescent polymer bearing pendant quinoxaline moieties, demonstrating its electrochromic behavior and sensitivity towards Fe3+ ions (Carbas et al., 2012).
Electropolymerization and Sensing Applications
The electropolymerization of quinoxaline derivatives has been explored for the development of ion-sensitive and fluorescent polymers. Carbas et al. (2011) detailed the synthesis of a novel terthienyl-based fluorescent polymer with quinoxaline moieties, exhibiting selective sensitivity towards Fe3+ ions and potential applications in electrochromic devices (Carbas et al., 2011).
Pharmaceutical Research
Quinoxaline derivatives are of interest in pharmaceutical research due to their diverse bioactive properties. For example, research on pyrrolo[1,2-a]quinoxalines has revealed their potential as vasorelaxing agents, indicating a broader scope of pharmacological applications (Ferlin et al., 2002).
Organic Electronics
Quinoxaline-based compounds have also been investigated for their applications in organic electronics, particularly in bulk heterojunction solar cells. Xu et al. (2015) synthesized a pyrrolo[3,4-g]quinoxaline-6,8-dione-based conjugated copolymer, demonstrating its potential for high photovoltages in solar cell applications (Xu et al., 2015).
作用機序
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases, estrogen receptors, and serotonin receptors .
Mode of Action
For instance, some thiophene derivatives act as serotonin antagonists, blocking the action of serotonin and thus affecting neurotransmission .
Biochemical Pathways
For example, they can modulate inflammatory pathways, oxidative stress pathways, and cell signaling pathways .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability . They are soluble in most organic solvents, which can aid in their absorption and distribution .
Result of Action
They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Safety and Hazards
特性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S3/c20-18-17(28(24,25)15-8-4-10-27-15)16-19(23(18)11-12-5-3-9-26-12)22-14-7-2-1-6-13(14)21-16/h1-10H,11,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGCSZUTXPNTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CS4)N)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2850837.png)


![N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2850841.png)

![4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2850846.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2850847.png)


![2-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850853.png)

![N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2850856.png)